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molecular formula CHCl4OP B8803368 Phosphonic dichloride, (dichloromethyl)- CAS No. 29941-08-0

Phosphonic dichloride, (dichloromethyl)-

Cat. No. B8803368
M. Wt: 201.8 g/mol
InChI Key: BKNIHVRMZADYLF-UHFFFAOYSA-N
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Patent
US04342704

Procedure details

153.5 g (2.26 mol) of sodium ethylate in 800 ml of ethanol were added dropwise, at 5°-10° C., to a solution of 227.5 g (1.13 mol) of dichloromethane-phosphonic acid dichloride in 800 ml of toluene. The mixture was subsequently stirred at 20° C. for 5 hours. It was then filtered, the filtrate was concentrated and the residue was subjected to fractional distillation. 195 g (78% of theory) of dichloromethane-phosphonic acid diethyl ester were obtained in the form of a colorless oil of boiling point 84° C./1 mbar.
Quantity
153.5 g
Type
reactant
Reaction Step One
Quantity
227.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O-:3].[Na+].[Cl:5][CH:6]([Cl:11])[P:7](Cl)(Cl)=[O:8].[CH2:12]([OH:14])[CH3:13]>C1(C)C=CC=CC=1>[CH2:2]([O:3][P:7]([CH:6]([Cl:11])[Cl:5])(=[O:8])[O:14][CH2:12][CH3:13])[CH3:1] |f:0.1|

Inputs

Step One
Name
Quantity
153.5 g
Type
reactant
Smiles
CC[O-].[Na+]
Name
Quantity
227.5 g
Type
reactant
Smiles
ClC(P(=O)(Cl)Cl)Cl
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at 20° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 195 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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